4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(naphthalen-1-yl)butanamide
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Overview
Description
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(naphthalen-1-yl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(naphthalen-1-yl)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Nitration: The methyl group on the pyrazole ring is nitrated using a nitrating agent such as nitric acid.
Amidation: The nitro-pyrazole is then reacted with naphthalen-1-yl butanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride.
Nucleophiles: Ammonia, amines, or thiols for substitution reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 4-(5-methyl-3-amino-1H-pyrazol-1-yl)-N-(naphthalen-1-yl)butanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Naphthalen-1-yl butanoic acid and 5-methyl-3-nitro-1H-pyrazole.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(naphthalen-1-yl)butanamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-(5-methyl-1H-pyrazol-1-yl)-N-(naphthalen-1-yl)butanamide: Lacks the nitro group.
4-(3-nitro-1H-pyrazol-1-yl)-N-(naphthalen-1-yl)butanamide: Lacks the methyl group.
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(phenyl)butanamide: Has a phenyl group instead of a naphthalen-1-yl group.
Uniqueness
The presence of both the nitro and methyl groups on the pyrazole ring, along with the naphthalen-1-yl group, may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H18N4O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-(5-methyl-3-nitropyrazol-1-yl)-N-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C18H18N4O3/c1-13-12-17(22(24)25)20-21(13)11-5-10-18(23)19-16-9-4-7-14-6-2-3-8-15(14)16/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,23) |
InChI Key |
USSUJOWHQCMJSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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